

strategies to enhance the stability of reconstituted amoxicillin-clavulanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amoxicillin and clavulanate potassium*

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Technical Support Center: Amoxicillin-Clavulanate Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the stability of reconstituted amoxicillin-clavulanate, a critical aspect of pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of reconstituted amoxicillin-clavulanate?

The stability of reconstituted amoxicillin-clavulanate is primarily influenced by temperature, pH, and the concentration of the active pharmaceutical ingredients (APIs).[1][2][3] Clavulanic acid is particularly susceptible to degradation, often being the limiting factor for the shelf-life of the combination product.[4][5][6] Both amoxicillin and clavulanate undergo hydrolytic degradation in aqueous solutions.[7]

Q2: What is the optimal storage temperature for reconstituted amoxicillin-clavulanate suspensions?

For optimal stability, reconstituted amoxicillin-clavulanate suspensions should be stored under refrigeration at 2°C to 8°C.[8][9] Studies consistently show that refrigeration significantly reduces the degradation rate of both components, especially clavulanic acid.[5][6] Storage at room temperature (20°C to 29°C) leads to a rapid loss of clavulanate potency, often within a few days.[4][5]

Q3: How does pH influence the stability of amoxicillin and clavulanate?

The pH of the aqueous solution is a critical factor. Amoxicillin is most stable in an acidic environment, while clavulanate exhibits maximum stability at a neutral pH of around 7.0.[2] In combination, a pH range of 6.0 to 7.0 is generally considered a good compromise to maintain the stability of both compounds.[1][3] Extreme acidic or alkaline pH values significantly accelerate the degradation of clavulanate.[2][10]

Q4: What is the expected shelf-life of reconstituted amoxicillin-clavulanate at different temperatures?

The shelf-life, defined as the time until 10% of the initial concentration is degraded (t₉₀), is highly dependent on temperature. At refrigerated temperatures (e.g., 4-8°C), amoxicillin can be stable for 7 days or more, while clavulanate also maintains over 90% of its concentration for at least 7 days.[4][6] At room temperature (20°C), the t₉₀ for potassium clavulanate can be as short as 2 days.[4] At higher temperatures like 25°C or 37°C, the shelf-life is further reduced to a matter of hours.[7]

Q5: Can the type of water used for reconstitution impact the stability of the formulation?

Studies have indicated that the type of water used for reconstitution (e.g., distilled, treated tap water, or mineral water) does not have a significant detrimental effect on the stability of either amoxicillin or clavulanic acid, provided the suspension is stored under recommended refrigerated conditions.[9]

Q6: Is there an advantage to preparing and storing amoxicillin and clavulanate in separate solutions?

Yes, preparing amoxicillin and clavulanate in separate containers and mixing them only at the time of administration can significantly enhance the stability of both compounds.[7][11] This strategy prevents the catalytic effect that clavulanate can have on amoxicillin degradation.[12]

[13] When stored separately at 4°C, amoxicillin can retain 90% of its concentration for over 80 hours, and clavulanate for over 150 hours.[7]

Troubleshooting Guide

Issue 1: Rapid degradation of clavulanate is observed even under refrigeration.

- Possible Cause 1: Incorrect pH. The pH of your reconstituted solution may be outside the optimal range (6.0-7.0). Clavulanate degradation is significantly accelerated at acidic and alkaline pH values.[2]
 - Solution: Verify the pH of your reconstitution medium and final solution. Use buffers to adjust and maintain the pH within the neutral range. Acetate buffers have been shown to be more favorable than phosphate buffers, which can catalyze amoxicillin degradation.[12]
- Possible Cause 2: High concentration. Higher concentrations of amoxicillin and clavulanate can lead to faster degradation.[1][3]
 - Solution: If your experimental design allows, consider working with lower concentrations. For high-concentration studies, lowering the pH and maintaining strict temperature control is critical.[1]

Issue 2: Amoxicillin concentration is decreasing faster than expected.

- Possible Cause 1: Catalytic effect of clavulanate. When in the same solution, clavulanate can catalyze the degradation of amoxicillin.[12][13]
 - Solution: For applications where co-formulation is not strictly necessary until the point of use, consider preparing and storing amoxicillin and clavulanate solutions separately.[7] This is particularly relevant for continuous infusion studies.[11]
- Possible Cause 2: Presence of metallic ions. Contact with certain metals can increase the decomposition rate of amoxicillin.[2]
 - Solution: Ensure that containers and equipment used for preparation and storage are made of non-reactive materials like plastic or glass, rather than metal.[2]

Issue 3: Precipitation is observed in the reconstituted solution.

- Possible Cause: pH and Concentration. Amoxicillin solubility is pH-dependent. At higher concentrations (e.g., 15 mg/mL), precipitation can occur if the pH is lowered below approximately 7.7 at room temperature.[\[1\]](#)
 - Solution: For high-concentration solutions, maintain a slightly alkaline pH to ensure solubility, but be aware that this will compromise stability. A careful balance between solubility and stability must be determined for your specific application. It may be necessary to work with lower concentrations to achieve both stability and solubility at a more favorable pH.[\[1\]](#)

Data Presentation: Stability Data Summary

The following tables summarize quantitative data on the stability of amoxicillin and clavulanate under various experimental conditions.

Table 1: Effect of Temperature on the Stability of Reconstituted Amoxicillin-Clavulanate

Component	Concentration	Temperature (°C)	Shelf-life (t90)	Reference
Amoxicillin	1 mg/mL	2.9	>263.8 hours	[1]
Clavulanate	0.2 mg/mL	2.9	>263.8 hours	[1]
Amoxicillin	14.2 mg/mL	4	80.3 hours	[7]
Clavulanate	2.86 mg/mL	4	152 hours	[7]
Amoxicillin	125 mg/5mL	20	7 days	[4]
Clavulanate	31.25 mg/5mL	20	2 days	[4]
Amoxicillin	14.2 mg/mL	25	24.8 hours	[7]
Clavulanate	2.86 mg/mL	25	26 hours	[7]
Amoxicillin	1 mg/mL	40	4.85 hours	[1]
Clavulanate	0.2 mg/mL	40	1.38 hours	[1]

Table 2: Effect of pH on the Stability of Amoxicillin and Clavulanate After 24 Hours

Component	pH	% Remaining (approx.)	Reference
Amoxicillin	3.0	79.6%	[2]
Amoxicillin	7.0	72.4%	[2]
Amoxicillin	10.0	68.2%	[2]
Clavulanate	3.0	0.3%	[2]
Clavulanate	7.0	41.4%	[2]
Clavulanate	10.0	11.7%	[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Amoxicillin and Clavulanate

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of amoxicillin and clavulanic acid.

1. Materials and Reagents:

- Amoxicillin and Potassium Clavulanate reference standards
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate
- Orthophosphoric acid
- Water (HPLC grade)
- 0.45µm syringe filters

2. Chromatographic Conditions:

- HPLC System: Agilent 1100 series or equivalent with UV detector.[4]

- Column: Zorbax® C18, 150 x 4.6 mm, 5 µm particle size.[4]
- Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate buffer (e.g., 10:90 v/v), with the pH adjusted to 5.0 with orthophosphoric acid.[4]
- Flow Rate: 1.0 mL/min.[4][14]
- Detection Wavelength: 220 nm for simultaneous detection.[4][15]
- Injection Volume: 20 µL.[4]
- Column Temperature: Ambient.

3. Preparation of Standard Solutions:

- Prepare a stock solution by accurately weighing and dissolving amoxicillin and potassium clavulanate reference standards in HPLC-grade water to achieve a known concentration (e.g., 1000 µg/mL amoxicillin and 200 µg/mL clavulanate).[4]
- Perform serial dilutions of the stock solution with water to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 50-400 µg/mL for amoxicillin and 10-80 µg/mL for clavulanate).[4]

4. Sample Preparation:

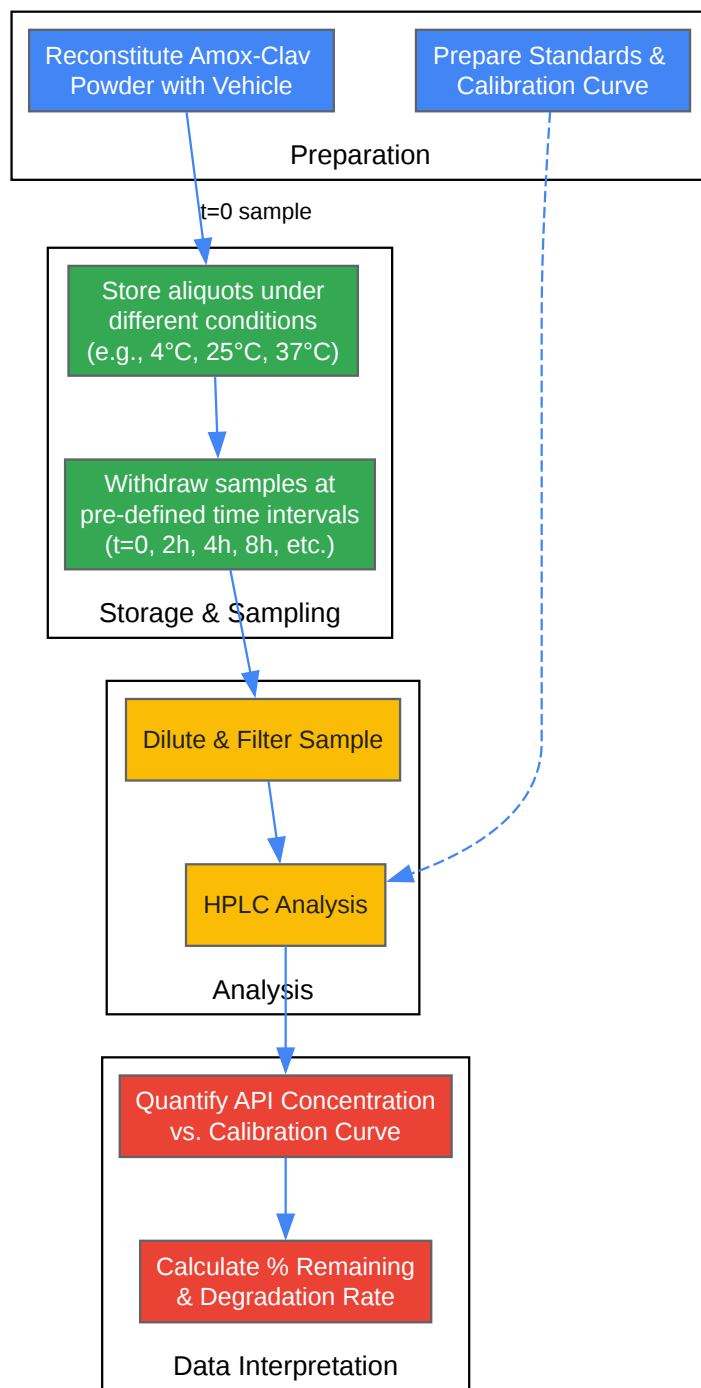
- At each time point of the stability study, withdraw an aliquot (e.g., 5 mL) from the reconstituted suspension.[4]
- Dilute the sample with HPLC-grade water to bring the concentrations of amoxicillin and clavulanate within the range of the calibration curve.[4]
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[4]

5. Analysis:

- Inject the prepared standards and samples into the HPLC system.

- Construct a calibration curve by plotting the peak area against the concentration for each analyte from the standard solutions.
- Determine the concentration of amoxicillin and clavulanate in the unknown samples by interpolating their peak areas from the calibration curve.
- Calculate the percentage of the initial concentration remaining at each time point to assess stability. A drug substance is generally considered stable if it retains at least 90% of its initial content.^[8]

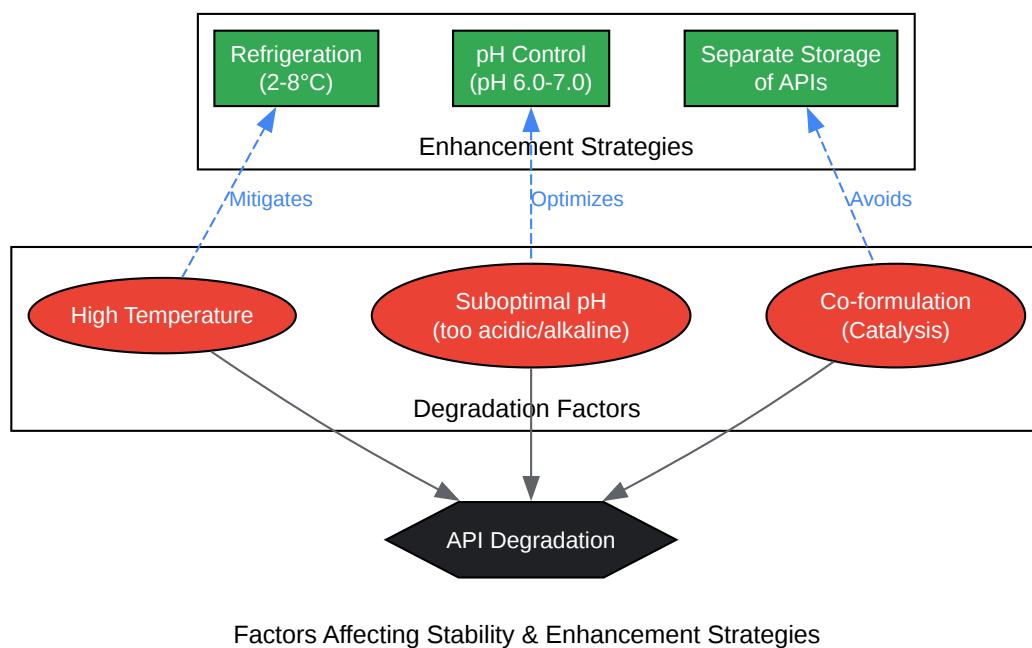
Visualizations



Experimental Workflow for Stability Testing

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Caption: A typical experimental workflow for assessing the stability of reconstituted amoxicillin-clavulanate.



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Caption: Relationship between factors causing degradation and strategies to enhance stability.

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- To cite this document: BenchChem. [strategies to enhance the stability of reconstituted amoxicillin-clavulanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260260#strategies-to-enhance-the-stability-of-reconstituted-amoxicillin-clavulanate]

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